molecular formula C18H19N3O2S B5751354 N-{[4-(butanoylamino)phenyl]carbamothioyl}benzamide

N-{[4-(butanoylamino)phenyl]carbamothioyl}benzamide

Cat. No.: B5751354
M. Wt: 341.4 g/mol
InChI Key: OLNLCZMAWQRGPO-UHFFFAOYSA-N
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Description

N-{[4-(butanoylamino)phenyl]carbamothioyl}benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a butanoylamino group and a carbamothioyl group attached to a benzamide core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(butanoylamino)phenyl]carbamothioyl}benzamide typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoyl chloride with potassium thiocyanate to form an intermediate isothiocyanate compound. This intermediate is then reacted with 4-butanoylaminobenzene in the presence of a suitable base to yield the final product .

Industrial Production Methods

For industrial production, the synthesis process is optimized to improve yield and efficiency. This may involve the use of continuous flow reactors, automated synthesis equipment, and high-throughput screening techniques to identify the best reaction conditions. The overall yield of the industrial process can be significantly higher than laboratory-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(butanoylamino)phenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[4-(butanoylamino)phenyl]carbamothioyl}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[4-(butanoylamino)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially through the formation of covalent bonds with active site residues. This inhibition can disrupt key biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(butanoylamino)phenyl]carbamothioyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[[4-(butanoylamino)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-2-6-16(22)19-14-9-11-15(12-10-14)20-18(24)21-17(23)13-7-4-3-5-8-13/h3-5,7-12H,2,6H2,1H3,(H,19,22)(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNLCZMAWQRGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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